(E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoaniline and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is primarily based on its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
- (E)-3-(4-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-3-(4-fluoroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-3-(4-methoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the bromo group. This group can influence the compound’s reactivity, biological activity, and overall stability. The bromo derivative may show enhanced antimicrobial or anticancer activity compared to its chloro, fluoro, or methoxy counterparts.
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-6-4-13(19)5-7-14/h4-11,20H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEHVILYISKBQR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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